1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique chemical and physical properties. Ionic liquids, in general, are salts in the liquid state at relatively low temperatures. This particular compound is characterized by its imidazolium cation, which is functionalized with a hydroxyethyl group, and its chloride anion. The presence of the hydroxyethyl group enhances its hydrogen bonding capacity, making it a versatile solvent and catalyst in various chemical reactions .
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the quaternization of 1-methylimidazole with 2-chloroethanol. The reaction is carried out in a two-necked round-bottomed flask fitted with a reflux condenser. The mixture is heated under reflux conditions until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Biology: Its biocompatibility makes it suitable for use in biological systems, including enzyme stabilization and protein crystallization.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ability to form hydrogen bonds and ionic interactions. The hydroxyethyl group enhances its hydrogen bonding capacity, allowing it to interact with various substrates and solvents. The imidazolium cation can stabilize transition states in catalytic reactions, while the chloride anion can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Similar in structure but lacks the octyl group, resulting in different solubility and thermal properties.
1,3-Bis-(2-hydroxyethyl)-imidazolium chloride: Contains two hydroxyethyl groups, enhancing its hydrogen bonding capacity but also increasing its viscosity.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: Lacks the hydroxyethyl group, resulting in lower hydrogen bonding capacity and different thermal behavior.
Properties
CAS No. |
63226-56-2 |
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Molecular Formula |
C14H29ClN2O |
Molecular Weight |
276.84 g/mol |
IUPAC Name |
2-(2-methyl-3-octyl-1,2-dihydroimidazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-3-4-5-6-7-8-9-15-10-11-16(12-13-17)14(15)2;/h10-11,14,17H,3-9,12-13H2,1-2H3;1H |
InChI Key |
ZESUUWJUDRLTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C[NH+](C1C)CCO.[Cl-] |
Origin of Product |
United States |
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